molecular formula C16H13NO3S B2611480 (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide CAS No. 2097940-25-3

(2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide

Cat. No.: B2611480
CAS No.: 2097940-25-3
M. Wt: 299.34
InChI Key: RFLKCNFLDFHPDT-ZZXKWVIFSA-N
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Description

(2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is an organic compound that features a complex structure with bifuran and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide typically involves the following steps:

    Formation of the Bifuran Moiety: The bifuran unit can be synthesized through a palladium-catalyzed coupling reaction of 2-bromofuran with furan-2-boronic acid.

    Synthesis of the Thiophene Derivative: The thiophene unit can be prepared by the bromination of thiophene followed by a Suzuki coupling reaction with a suitable boronic acid.

    Amide Bond Formation: The final step involves the formation of the amide bond through a condensation reaction between the bifuran derivative and the thiophene derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide chain, converting it to a single bond and forming the corresponding amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or iodine (I₂) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated amides.

    Substitution: Halogenated derivatives of the furan and thiophene rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure consisting of a bifuran moiety and a thiophene ring attached to a prop-2-enamide backbone. The synthesis typically involves multi-step organic reactions, which can include:

  • Formation of the Bifuran Ring : Utilizing methods such as cyclization reactions between furan derivatives.
  • Synthesis of the Thiophene Component : This often involves the use of thiophene derivatives in coupling reactions.
  • Final Coupling to Form the Amide : The final step generally includes the formation of the amide bond between the bifuran and thiophene components.

Anticancer Properties

Research indicates that compounds structurally similar to (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit tubulin polymerization, an essential process for cancer cell division.

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (lung cancer)0.25Induces apoptosis
Compound BMCF7 (breast cancer)0.08Cell cycle arrest at G2/M phase
Compound CHeLa (cervical cancer)0.41Inhibits tubulin polymerization

These findings suggest that the compound may act through mechanisms similar to those of colchicine, targeting microtubule dynamics to exert its antiproliferative effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against various pathogens, including bacteria and fungi. The structural features contributing to this activity include:

  • Furan and Thiophene Rings : Known for their roles in biological interactions.

Research has shown that modifications in these rings can enhance antimicrobial potency, making them promising candidates for further development .

Material Science Applications

In addition to biological applications, this compound may have potential uses in materials science:

  • Organic Electronics : Its unique electronic properties could be harnessed in organic light-emitting diodes (OLEDs) and organic photovoltaics.
  • Sensors : The compound's ability to interact with various chemical species makes it suitable for sensor applications.

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of compounds related to this compound demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing potency against specific cancer cell lines.

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of related compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial activity.

Mechanism of Action

The mechanism of action of (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bifuran and thiophene moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(furan-3-yl)prop-2-enamide: Similar structure but with a furan ring instead of a thiophene ring.

    (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(pyridin-3-yl)prop-2-enamide: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

The presence of both bifuran and thiophene moieties in (2E)-N-({[2,2’-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide imparts unique electronic and steric properties that differentiate it from similar compounds. These properties can influence its reactivity, binding affinity, and overall performance in various applications.

Biological Activity

The compound (2E)-N-({[2,2'-bifuran]-5-yl}methyl)-3-(thiophen-3-yl)prop-2-enamide is a synthetic organic molecule with potential biological activities. Its structure integrates a bifuran moiety and a thiophene ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound through a review of relevant literature, synthesis methods, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N1O1S1C_{15}H_{13}N_{1}O_{1}S_{1} with a molecular weight of approximately 255.34 g/mol. The structure can be represented as follows:

  • Bifuran moiety : A fused ring system that enhances electron delocalization.
  • Thiophene ring : Contributes to the compound's electronic properties and biological interactions.

Anticancer Activity

Research has indicated that compounds featuring bifuran and thiophene structures exhibit anticancer properties. For instance, a study demonstrated that similar bifuran derivatives inhibited cancer cell proliferation through apoptosis induction and cell cycle arrest. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis, particularly through interactions with protein kinases involved in cancer progression .

Antimicrobial Activity

Bifuran derivatives are also reported to possess antimicrobial properties. A study evaluated various derivatives against bacterial strains, revealing that specific modifications in the bifuran structure enhanced efficacy against Gram-positive bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Neuroprotective Effects

In neuropharmacological studies, compounds with thiophene and bifuran structures have shown potential neuroprotective effects. Research indicates that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Synthesis of Bifuran Derivative : Utilizing palladium-catalyzed coupling reactions to form the bifuran moiety.
  • Formation of Thiophene Ring : Employing thiophene precursors in electrophilic substitution reactions.
  • Amidation Reaction : The final step involves coupling the bifuran derivative with the thiophenic component through amidation under basic conditions.

Case Studies

StudyCompoundBiological ActivityFindings
Bifuran DerivativeAnticancerInduced apoptosis in cancer cells; inhibited cell cycle progression
Thiophene-Bifuran HybridAntimicrobialEffective against Gram-positive bacteria; disrupted cell membranes
Thiophene DerivativeNeuroprotectiveReduced oxidative stress in neuronal models; potential for treating neurodegeneration

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Protein Kinases : Modulation of signaling pathways related to cell growth and survival.
  • Membrane Interaction : Disruption of microbial membranes leading to cell death.
  • Oxidative Stress Response : Activation of antioxidant pathways in neuronal cells.

Properties

IUPAC Name

(E)-N-[[5-(furan-2-yl)furan-2-yl]methyl]-3-thiophen-3-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3S/c18-16(6-3-12-7-9-21-11-12)17-10-13-4-5-15(20-13)14-2-1-8-19-14/h1-9,11H,10H2,(H,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLKCNFLDFHPDT-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C=CC3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)/C=C/C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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